molecular formula C19H13ClF3NO3S B12271765 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline

Cat. No.: B12271765
M. Wt: 427.8 g/mol
InChI Key: DKFVVNMYOXWOSL-UHFFFAOYSA-N
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Description

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE is a complex organic compound that features a quinoline core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, for instance, enhances its metabolic stability and bioavailability .

Properties

Molecular Formula

C19H13ClF3NO3S

Molecular Weight

427.8 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C19H13ClF3NO3S/c1-25-11-2-3-12-13(19(21,22)23)6-18(24-15(12)5-11)28-8-10-4-16-17(7-14(10)20)27-9-26-16/h2-7H,8-9H2,1H3

InChI Key

DKFVVNMYOXWOSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)SCC3=CC4=C(C=C3Cl)OCO4)C(F)(F)F

Origin of Product

United States

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